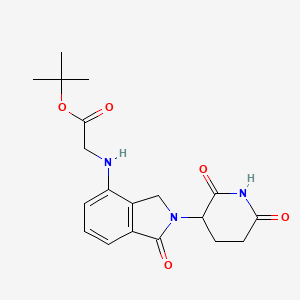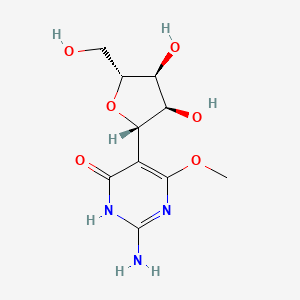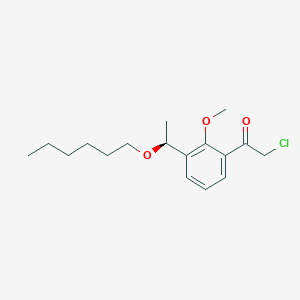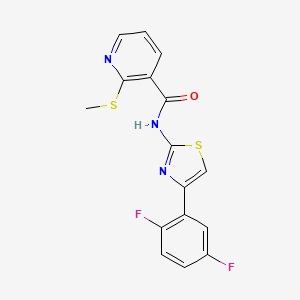
Bis(2-octyldodecyl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes long alkyl chains and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate typically involves the reaction of 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoic acid with 2-octyldodecanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and coatings.
Mécanisme D'action
The mechanism of action of Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the long alkyl chains provide hydrophobic interactions. These interactions enable the compound to act as a surfactant, emulsifier, or stabilizer in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Another compound with a dimethylaminoethyl group, used as a catalyst in polyurethane production.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups, used in drug delivery and gene therapy.
Uniqueness
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its combination of long alkyl chains and a dimethylaminoethyl group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds.
Propriétés
Formule moléculaire |
C56H112N2O4 |
|---|---|
Poids moléculaire |
877.5 g/mol |
Nom IUPAC |
2-octyldodecyl 6-[2-(dimethylamino)ethyl-[6-(2-octyldodecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C56H112N2O4/c1-7-11-15-19-23-25-29-35-43-53(41-33-27-21-17-13-9-3)51-61-55(59)45-37-31-39-47-58(50-49-57(5)6)48-40-32-38-46-56(60)62-52-54(42-34-28-22-18-14-10-4)44-36-30-26-24-20-16-12-8-2/h53-54H,7-52H2,1-6H3 |
Clé InChI |
PFXMQBGNKWFEDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)

![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)

![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)





![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

